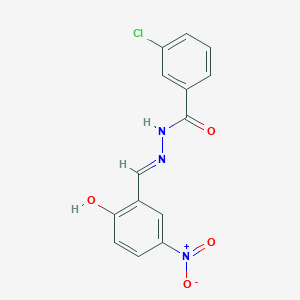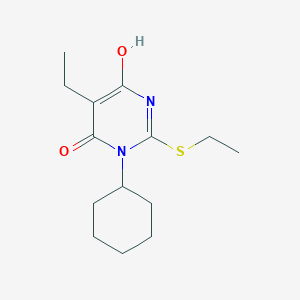![molecular formula C16H12N2O2 B6045944 2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone CAS No. 5806-49-5](/img/structure/B6045944.png)
2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone
説明
2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone, commonly known as HQQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HQQ belongs to the quinazolinone family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of HQQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. HQQ has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and proliferation. Additionally, HQQ has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
HQQ has been shown to have a variety of biochemical and physiological effects. In cancer cells, HQQ has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In viral and bacterial infections, HQQ has been shown to inhibit viral replication and bacterial growth. In plants, HQQ has been shown to induce systemic acquired resistance, leading to increased resistance to pathogens.
実験室実験の利点と制限
One of the main advantages of HQQ for lab experiments is its versatility. HQQ has been shown to exhibit a wide range of biological activities, making it useful for studying various systems. Additionally, HQQ is relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of HQQ is its potential toxicity. HQQ has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for HQQ research. One area of interest is the development of HQQ derivatives with improved biological activity and reduced toxicity. Additionally, HQQ has been investigated for its potential as a fluorescent probe for imaging applications, and further research in this area could lead to the development of new imaging technologies. Finally, HQQ has been studied for its potential applications in materials science, and further research in this area could lead to the development of new materials with unique properties.
In conclusion, HQQ is a versatile chemical compound with potential applications in various fields. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its biological activities. While its mechanism of action is not fully understood, it has been shown to have a variety of biochemical and physiological effects. HQQ has advantages and limitations for lab experiments, and there are several future directions for research in this area.
合成法
The synthesis of HQQ involves the reaction of 4-hydroxybenzaldehyde and anthranilic acid in the presence of a catalyst. The resulting product is then subjected to cyclization to obtain HQQ. This method has been optimized for high yield and purity and has been used in numerous studies.
科学的研究の応用
HQQ has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, HQQ has been shown to exhibit anticancer, antiviral, and antibacterial activities. In agriculture, HQQ has been investigated for its ability to control plant diseases and pests. In materials science, HQQ has been used as a fluorescent probe for sensing and imaging applications.
特性
IUPAC Name |
2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-12-8-5-11(6-9-12)7-10-15-17-14-4-2-1-3-13(14)16(20)18-15/h1-10,19H,(H,17,18,20)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQMSOAXRVDCCQ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60417130 | |
| Record name | BAS 01076303 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60417130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(4-hydroxyphenyl)ethenyl]quinazolin-4(3H)-one | |
CAS RN |
5806-49-5 | |
| Record name | BAS 01076303 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60417130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,3-difluorobenzyl)-4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6045869.png)
![1,3-dimethyl-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6045878.png)


![2-(3-{1-[2-(1-methyl-2-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B6045912.png)

![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6045921.png)
![N-(tert-butyl)-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6045928.png)
![2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6045931.png)
![N-phenyl-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6045932.png)
![N-[4-(aminosulfonyl)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B6045938.png)

![5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol]](/img/structure/B6045950.png)
![N-(2-methoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6045957.png)